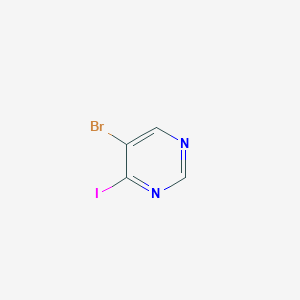

5-Bromo-4-iodopyrimidine

Description

Strategic Importance of Halogenated Pyrimidine (B1678525) Scaffolds in Modern Synthesis

Halogenated pyrimidines are foundational components in the synthesis of a wide array of significant organic molecules, including natural products, pharmaceuticals, and materials for liquid crystals. rsc.orgrsc.org The pyrimidine nucleus itself is a core component of nucleic acids (cytosine, thymine, and uracil), making its derivatives of inherent interest in medicinal chemistry. rsc.org The introduction of halogen atoms onto the pyrimidine scaffold dramatically enhances its synthetic utility. These halogens act as versatile handles for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. rsc.org This allows for the construction of complex molecular frameworks that would be difficult to assemble using traditional synthetic methods. rsc.org

The presence of halogens can also influence the biological activity of the resulting molecules, making halogenated pyrimidines attractive starting points for the development of new therapeutic agents. smolecule.commdpi.com For instance, pyrimidine-containing compounds have been investigated as anticancer agents, antivirals, and immunosuppressants. rsc.orgnih.gov The ability to selectively functionalize the pyrimidine ring through its halogen substituents is therefore a powerful strategy in drug discovery and development.

Positional and Regiochemical Considerations in Dihalogenated Heterocycles

The reactivity of dihalogenated heterocycles is profoundly influenced by the nature and position of the halogen atoms. fiveable.me In a compound like 5-Bromo-4-iodopyrimidine, the two different halogens—bromine and iodine—exhibit distinct reactivities. This "orthogonal reactivity" is a key feature that synthetic chemists exploit to achieve regioselective functionalization. smolecule.com

Generally, in palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is more reactive than the carbon-bromine (C-Br) bond. smolecule.com This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, it is often possible to selectively react at the iodine-bearing position while leaving the bromine atom intact. This allows for a stepwise introduction of different substituents onto the pyrimidine ring.

The position of the halogens on the heterocyclic ring also plays a crucial role. The electronic environment of each carbon atom in the pyrimidine ring is different, which can affect the reactivity of the attached halogen. For instance, halides adjacent to the nitrogen atoms in a pyrimidine ring can have different reactivities compared to those at other positions. researchgate.net Understanding these regiochemical nuances is essential for designing effective synthetic strategies. fiveable.me

Overview of this compound within the Pyrimidine Family

This compound, with the chemical formula C4H2BrIN2, is a solid, crystalline compound. echemi.comchemsrc.com It belongs to the family of dihalogenated pyrimidines and is particularly valuable due to the differential reactivity of its two halogen substituents. angenechemical.com This compound serves as a versatile building block for creating polysubstituted pyrimidines, which are important scaffolds in medicinal chemistry and materials science. angenechemical.comthieme-connect.com

The strategic placement of the bromine at the 5-position and the iodine at the 4-position allows for a high degree of control in sequential cross-coupling reactions. This enables the synthesis of a wide variety of derivatives with diverse functionalities, which would be challenging to achieve with other pyrimidine precursors. rsc.orgrsc.org

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C4H2BrIN2 |

| Molecular Weight | 284.88 g/mol echemi.com |

| Boiling Point | 296.44 °C at 760 mmHg echemi.comchemsrc.com |

| Density | 2.496 g/cm³ echemi.comchemsrc.com |

| Flash Point | 133.083 °C echemi.com |

This table presents some of the key physicochemical properties of this compound.

The unique combination of a stable heterocyclic core and two differentially reactive halogen handles makes this compound a powerful tool for the construction of complex molecular architectures. angenechemical.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-3-1-7-2-8-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWAEFAUPPRECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468454 | |

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898559-22-3 | |

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformative Chemistry of 5 Bromo 4 Iodopyrimidine

Carbon-Carbon Bond Forming Reactions

The creation of new carbon-carbon bonds at the pyrimidine (B1678525) core is a cornerstone of its synthetic utility. This is predominantly achieved through transition metal-catalyzed cross-coupling reactions, with palladium and copper-based systems being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the selective formation of C-C bonds on the 5-bromo-4-iodopyrimidine scaffold. The choice of reaction conditions, including the catalyst, ligands, and base, can influence the regioselectivity of the coupling, targeting either the C4-iodo or the C5-bromo position.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a widely used method for generating C-C bonds. wikipedia.org In the context of dihalopyrimidines, the regioselectivity of this reaction is a key consideration. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond towards oxidative addition to the palladium(0) catalyst. rsc.org This intrinsic reactivity difference often dictates that the Suzuki-Miyaura coupling will occur preferentially at the C4-iodo position of this compound.

A variety of organoboron reagents, such as boronic acids and their esters, can be employed in this transformation. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or catalysts derived from palladium(II) precursors, along with a base. dur.ac.uknih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromopyrimidine (B23866) | 2-Pyridylboronate | Pd2dba3/Ligand 1 | KF | Dioxane | 91% | nih.gov |

| 4-Bromoisoquinoline | 2-Pyridylboronate | Pd2dba3/Ligand 1 | KF | Dioxane | 82% | nih.gov |

| 3,5-bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate A | Pd2dba3/Ligand 1 | KF | Dioxane | 82% | nih.gov |

This table illustrates typical conditions and yields for Suzuki-Miyaura reactions involving heteroaryl halides, highlighting the versatility of the method.

The Sonogashira coupling provides a direct route to alkynylated pyrimidines by reacting a terminal alkyne with a halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov This reaction is instrumental in the synthesis of conjugated enynes and aryl-alkynes. mdpi.com Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed with high selectivity at the more reactive C4-iodo position. wikipedia.org

The reaction is typically performed under mild conditions, often at room temperature, using a base such as an amine. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst, copper source, and solvent can be optimized to achieve high yields of the desired 4-alkynyl-5-bromopyrimidine. nih.gov

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | NS-MCM-41-Pd, CuI | Et3N | Toluene | 50 °C | Good | nih.gov |

| Aryl Iodides | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd, CuI | - | - | 90 °C | Good to Excellent | nih.gov |

This table showcases the conditions for Sonogashira coupling reactions, emphasizing the utility of different catalytic systems.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organohalides, catalyzed by palladium or nickel complexes. acs.org Organozinc compounds are known for their high functional group tolerance and reactivity. uni-muenchen.de In reactions with this compound, the Negishi coupling offers a powerful method for introducing alkyl, aryl, and other organic fragments.

The formation of the organozinc reagent is a critical step, and various methods have been developed for their preparation. uni-muenchen.de The subsequent cross-coupling with this compound would again be expected to show a preference for the C4-iodo position due to its higher reactivity. sci-hub.seresearchgate.net

Table 3: Negishi Cross-Coupling Reactions

| Aryl Halide | Organozinc Reagent | Catalyst | Notes | Reference |

|---|---|---|---|---|

| 5-Iodo-pyrimidine Nucleosides | Fluorinated Alkylzinc Reagents | Pd(Pt-Bu3)2 | Mild conditions for sensitive molecules | acs.orgnih.gov |

| Aryl Halides | Alkylzinc Reagents | Pd(OAc)2/SPhos | Tolerates acidic protons | nih.gov |

This table highlights the versatility of Negishi coupling with various substrates and catalysts.

The differential reactivity of the halogens in dihalopyrimidines is a key feature that allows for sequential, site-selective functionalization. In this compound, the C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. rsc.org This inherent difference in reactivity allows for the selective coupling at the C4 position while leaving the C5-bromo group intact for subsequent transformations.

This orthogonality is crucial for the stepwise synthesis of polysubstituted pyrimidines. For instance, a Sonogashira or Suzuki coupling can be performed at the C4-iodo position, followed by a different cross-coupling reaction at the C5-bromo position. However, it's important to note that in some cases, catalyst systems with bulky ligands have been shown to invert the conventional site-selectivity in dihalopyrimidines, favoring reaction at the less reactive position. acs.orgthieme-connect.comthieme-connect.com While this has been primarily observed for 2,4-dihalopyrimidines, it highlights the potential to control regioselectivity through ligand design. nih.gov

Negishi Coupling and Organozinc Reagents

Copper-Catalyzed Carbon-Carbon Bond Formation

While palladium catalysis is more common, copper-catalyzed cross-coupling reactions also play a role in the functionalization of halo-pyrimidines. researchgate.net Copper-catalyzed reactions, such as those involving Grignard reagents, can provide alternative pathways for C-C bond formation. gatech.edu These reactions can sometimes offer different selectivity profiles compared to their palladium-catalyzed counterparts. The specific conditions, including the copper source, ligands, and reaction temperature, are critical for achieving successful coupling. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, where a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups, such as the nitrogen atoms in the pyrimidine ring. masterorganicchemistry.com

In the context of this compound, the relative reactivity of the C-4 and C-5 positions towards nucleophilic attack is a key consideration. The iodine atom at the C-4 position is generally a better leaving group than the bromine atom at the C-5 position. This is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond. masterorganicchemistry.com Consequently, SNAr reactions on this compound are expected to occur preferentially at the C-4 position.

Nitrogen-based nucleophiles, such as amines and their derivatives, readily participate in SNAr reactions with halopyrimidines. For instance, the reaction of 5-bromopyrimidine derivatives with n-propylamine can lead to the substitution of the bromo group. While specific studies on this compound with a wide range of nitrogen nucleophiles are not extensively detailed in the provided results, the general principles of SNAr on halopyrimidines suggest that amines would preferentially displace the iodine at the C-4 position.

The reaction conditions for such transformations are critical. The use of a base is often necessary to deprotonate the amine, increasing its nucleophilicity. The choice of solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to facilitate the reaction.

A study on the reaction of 2-chloro-5-bromopyrimidine with 4-aminothiophenol (B129426) highlights the conditions for SNAr with an amino-functionalized nucleophile. Although this involves a different halogen arrangement, the principles are transferable. The reaction is typically carried out in DMF with a base like potassium carbonate at elevated temperatures to achieve high yields.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, and sulfur-based nucleophiles, like thiolates, are also effective in SNAr reactions with halopyrimidines. The reactivity follows a similar trend, with the more labile leaving group being displaced. In the case of this compound, the iodine at C-4 would be the primary site of substitution.

For example, the synthesis of 5-bromo-2-(2-bromo-4-methylphenoxy)pyrimidine (B1437783) involves the reaction of a 5-bromo-2-halopyrimidine with 2-bromo-4-methylphenol (B149215) in the presence of a base. This demonstrates the feasibility of forming ether linkages via SNAr. The reaction of 2-halopyridines with sodium phenoxide has been shown to proceed, with the reactivity order being F > Cl > Br > I, suggesting that the rate-determining step can vary depending on the nucleophile. sci-hub.se

With sulfur nucleophiles, such as sodium thiophenoxide (PhSNa) and sodium methanethiolate (B1210775) (MeSNa), the reactivity of 2-halopyridines was found to be in the order of I > Br > Cl > F. sci-hub.se This indicates a higher propensity for the heavier halogens to be displaced by sulfur nucleophiles. Therefore, in this compound, the reaction with a thiolate would almost certainly occur at the C-4 position. The synthesis of 4-[(5-bromopyrimidin-2-yl)thio]aniline (B1271983) from 2-chloro-5-bromopyrimidine and 4-aminothiophenol further illustrates the utility of SNAr reactions for creating carbon-sulfur bonds.

Table 1: Reactivity of Halopyrimidines with Nucleophiles

| Halopyrimidine | Nucleophile | Product | Reaction Type | Reference |

| 5-Bromo-2-chloropyrimidine | 2-Bromo-4-methylphenol | 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine | SNAr | |

| 2-Chloro-5-bromopyrimidine | 4-Aminothiophenol | 4-[(5-Bromopyrimidin-2-yl)thio]aniline | SNAr | |

| 2-Halopyridines | Sodium Phenoxide | 2-Phenoxypyridine | SNAr | sci-hub.se |

| 2-Halopyridines | Sodium Thiophenoxide | 2-(Phenylthio)pyridine | SNAr | sci-hub.se |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.org This reaction involves the addition of a nucleophile bearing a leaving group to a position occupied by a hydrogen atom, followed by the elimination of the leaving group and a hydrogen atom from the ring. organic-chemistry.orgnih.gov

While direct examples of VNS on this compound are not explicitly provided in the search results, the general principles of VNS on electron-deficient heterocycles like pyrimidines are well-established. organic-chemistry.orgsioc-journal.cn For 5-bromopyrimidine, acid-catalyzed vicarious nucleophilic substitution can occur at the 4- and 6-positions. ossila.com This suggests that the C-2 and C-6 positions of this compound, being ortho and para to the electron-withdrawing nitrogen atoms, would be susceptible to VNS.

The reaction typically employs a carbanion stabilized by an electron-withdrawing group, which also contains a leaving group at the α-position. nih.gov For instance, chloromethyl phenyl sulfone is a classic reagent for VNS, where the sulfone group stabilizes the carbanion and the chlorine acts as the vicarious leaving group. organic-chemistry.org The reaction is carried out in the presence of a strong base to generate the carbanion. organic-chemistry.org

Reactions with Oxygen- and Sulfur-Based Nucleophiles

Halogen Exchange and Redistribution Reactions

Halogen exchange reactions, where one halogen atom is replaced by another, are also possible for polyhalogenated pyrimidines. These reactions can be influenced by the reaction conditions and the nature of the halide source. For instance, the treatment of 3,5-dibromo-4-aminopyridine with an iodine source can lead to the formation of a 4-iodopyridine (B57791) derivative. google.com

"Halogen dance" reactions, which involve the base-catalyzed intramolecular migration of a halogen atom, are also a known phenomenon in halo-heterocycles. clockss.org While bromine and iodine atoms are generally considered labile and prone to migration, specific conditions can be employed to control these rearrangements. clockss.org Although a direct example for this compound is not available, the potential for such isomerizations should be considered, especially under basic conditions.

Other Significant Transformations

While the pyrimidine ring itself is relatively resistant to oxidation, substituents on the ring can be chemically transformed. For example, a methylthio group on a pyrimidine ring can be oxidized to a sulfoxide or a sulfone. Similarly, a methyl group can be oxidized to a carboxylic acid or an aldehyde.

In the context of this compound, if it were further functionalized with an oxidizable group, such as a methylthio or an alkyl group, these substituents could be selectively oxidized. Common oxidizing agents for such transformations include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA).

Reduction Methodologies for Halogenated Pyrimidines

The reduction of halogenated pyrimidines, including this compound, is a critical transformation in synthetic chemistry, allowing for the selective removal of halogen atoms to yield less substituted pyrimidine cores. The differential reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond often permits selective dehalogenation. The C-I bond is weaker and more readily cleaved under reductive conditions than the C-Br bond, providing a strategic advantage in multistep syntheses.

Common reduction methodologies involve catalytic hydrogenation, metal-mediated reductions, and enzymatic processes. Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C), is a widely used industrial and laboratory method for dehalogenation. Frustrated Lewis pairs (FLPs) have also emerged as catalysts for the hydrogenation of various unsaturated substrates, including heterocyclic systems. researchgate.net

Enzymatic dehalogenation presents a highly specific and mild alternative. For instance, thymidylate synthetase has been shown to catalyze the dehalogenation of 5-bromo-2'-deoxyuridylate (BrdUMP) and 5-iodo-2'-deoxyuridylate (IdUMP) to produce 2'-deoxyuridylate (dUMP). This reaction proceeds via a proposed 5,6-dihydropyrimidine intermediate, highlighting a mechanism of nucleophilic catalysis. Furthermore, some bacterial enzymes, such as the debrominase Bmp8, utilize a reductive dehalogenation strategy to remove bromine from pyrrole (B145914) rings, a mechanism that shares similarities with human thyroid deiodinases. nih.gov These enzymatic systems underscore the potential for biocatalytic approaches in the selective reduction of halopyrimidines.

Research into metal-free reduction systems has also gained traction. A combination of dimethylformamide (DMF) and a trialkylamine can serve as a reductive system for the debromination of 5-bromopyrimidine derivatives under mild, catalyst-free conditions.

Below is a table summarizing various reduction methodologies applicable to halogenated pyrimidines.

| Methodology | Substrate Example | Reagents/Catalyst | Conditions | Primary Product |

| Catalytic Hydrogenation | General Halopyrimidines | Palladium on Carbon (Pd/C), H₂ | Varies (pressure, temperature) | Dehalogenated Pyrimidine |

| Enzymatic Dehalogenation | 5-Bromo-2'-deoxyuridylate | Thymidylate Synthetase, Thiol | Physiological pH | 2'-Deoxyuridylate |

| Enzymatic Dehalogenation | 5-Iodo-2'-deoxyuridylate | Thymidylate Synthetase, Thiol | Physiological pH | 2'-Deoxyuridylate |

| Reductive Dehalogenation | Tetrachlorohydroquinone | Tetrachlorohydroquinone dehalogenase, Glutathione | Aqueous buffer | Trichlorohydroquinone |

Advanced Applications in Chemical Synthesis and Materials Science

5-Bromo-4-iodopyrimidine as a Key Synthetic Synthon

This compound is a highly functionalized intermediate utilized by synthetic chemists to construct intricate molecular architectures with precision. angenechemical.com The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. The key to this compound's utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The C-I bond is generally more reactive and susceptible to cleavage than the C-Br bond, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira reactions. This orthogonal reactivity allows for selective functionalization at the 4-position while leaving the bromine atom at the 5-position intact for subsequent transformations. This stepwise functionalization is a crucial strategy in multi-step organic synthesis, enabling the efficient and controlled construction of complex target molecules. angenechemical.com The ability to undergo a variety of functionalization reactions makes it an indispensable tool in modern organic synthesis. angenechemical.com

Precursors for the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry. This compound is a valuable precursor for creating a diverse range of novel heterocyclic systems. angenechemical.com By leveraging the reactivity of the iodine substituent, chemists can introduce various aryl, alkyl, or alkynyl groups through cross-coupling reactions, effectively building larger, more complex heterocyclic structures.

For instance, related isomers like 5-bromo-2-iodopyrimidine (B48921) are used to synthesize compounds such as 5,5′-dibromo-2,2′-bipyrimidine, demonstrating how the iodo-group facilitates the coupling of pyrimidine (B1678525) rings. This same reactivity principle allows for the synthesis of phenoxy-pyrimidines via nucleophilic substitution, where the iodine is displaced to form a new carbon-oxygen bond. These reactions showcase the role of bromo-iodopyrimidines as foundational building blocks for more elaborate molecular frameworks.

Building Blocks for Pharmaceutical Intermediates and Drug Discovery Scaffolds

The pyrimidine nucleus is a common scaffold found in numerous biologically active compounds, including several pharmaceuticals. This compound serves as a key intermediate in the synthesis of various molecules for pharmaceutical development. angenechemical.comchemimpex.com It is classified as a bulk drug intermediate, indicating its role in the production of active pharmaceutical ingredients (APIs). echemi.com

Halogenated heterocycles are fundamental building blocks in medicinal chemistry. acs.orgnih.gov The strategic incorporation of this compound allows for the creation of diverse molecular libraries for drug discovery programs. For example, related brominated pyrimidines are used in the development of kinase inhibitors, which are a critical class of drugs, particularly in oncology. chemimpex.com The versatility of this compound enables the synthesis of novel compounds that can be screened for potential therapeutic activity against a range of diseases, including viral infections and cancers. chemimpex.com

Utility in Agrochemical Synthesis and Design

The development of new and effective crop protection agents is a significant area of chemical research. This compound and related halogenated heterocycles are valuable intermediates in the synthesis and design of modern agrochemicals. angenechemical.comlookchem.com The pyrimidine core is present in some herbicides and fungicides, and the ability to selectively introduce different functional groups onto the this compound scaffold allows for the fine-tuning of a molecule's biological activity and properties. This facilitates the creation of new agrochemical candidates with improved efficacy or more desirable environmental profiles. angenechemical.comchemimpex.com

Applications in Advanced Materials Science

Beyond its applications in life sciences, this compound is a building block for advanced functional materials. angenechemical.comchemimpex.com The pyrimidine ring, when incorporated into larger conjugated systems, can impart specific electronic and photophysical properties. The compound's utility in this field stems from its role as a precursor to larger, well-defined organic structures. chemimpex.com

In the field of materials science, halogenated heterocycles are employed in the creation of functionalized polymers and small molecules for electronic applications. chemimpex.com These materials are components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The synthesis of small molecule semiconductor building blocks often relies on versatile intermediates like this compound. ambeed.com By incorporating this pyrimidine unit, researchers can modulate properties such as charge carrier mobility, conductivity, and energy levels within the final material. chemimpex.com

Pyrimidine-based molecules are of particular importance as components in liquid crystal mixtures used for a variety of applications, most notably in liquid crystal displays (LCDs). rsc.org The rigid, lath-like molecular structure required for many liquid crystalline phases can be achieved by synthesizing molecules with a 2,5-disubstituted pyrimidine core. rsc.org While this compound is a 4,5-disubstituted isomer, its value lies in its ability to be transformed into the specific multi-substituted pyrimidines needed for these materials. rsc.org The selective functionalization offered by this precursor is critical for creating the complex structures that exhibit the desired mesomorphic (liquid crystalline) behavior for use in fast-switching ferroelectric displays and thermochromic devices. rsc.org

Synthesis of Chromophoric and Push-Pull Molecules

The unique electronic and structural characteristics of the pyrimidine ring make it a valuable component in the design of advanced organic materials. As a π-deficient six-membered heterocycle, the pyrimidine core functions as a potent electron-acceptor (A) unit. osf.io This inherent electron-withdrawing nature is fundamental to the construction of "push-pull" or donor-π-acceptor (D-π-A) molecules, which are crucial for applications in materials science, particularly for nonlinear optics (NLO) and sensing. osf.iorsc.orgtcichemicals.com The strategic placement of electron-donating (D) groups and conjugated π-linkers onto the pyrimidine scaffold facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process governing the material's optical and electronic properties. frontiersin.org

This compound serves as an exceptionally versatile precursor for the precise synthesis of these complex chromophoric and push-pull systems. The significant difference in the reactivity of the halogen substituents—the carbon-iodine bond being more susceptible to cleavage than the carbon-bromine bond—allows for selective and sequential functionalization. This graduated reactivity is pivotal for controlled, stepwise synthetic strategies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). smolecule.comrsc.org

Typically, the more reactive iodo group at the C4 position is targeted first for a cross-coupling reaction to introduce a specific molecular fragment, often a π-conjugated linker or a donor group. Subsequently, a second, different functional group can be installed at the C5 position via another cross-coupling reaction at the bromo substituent. This one-pot or sequential approach provides a reliable and efficient pathway to asymmetrically substituted pyrimidines, enabling the meticulous construction of sophisticated D-π-A architectures. researchgate.netresearchgate.net

The ability to rationally design these molecules by varying the donor, acceptor, and π-bridge components allows for the fine-tuning of their photophysical properties. rsc.org Research has shown that modifying the substituents on the pyrimidine core can alter the HOMO-LUMO energy gap, which in turn influences the absorption and emission spectra of the resulting chromophore. rsc.orgfrontiersin.org This tunability is essential for developing materials with specific characteristics, such as two-photon absorption for bioimaging or optimized performance in dye-sensitized solar cells. mdpi.commdpi.com The resulting pyrimidine-based push-pull systems often exhibit strong fluorescence and significant solvatochromism, where their emission color changes with the polarity of the solvent, indicating a substantial change in the dipole moment between the ground and excited states. frontiersin.org

Table 1: Regioselective Functionalization of this compound

| Starting Material | Reaction Position | Relative Reactivity | Typical Reaction Type | Type of Group Introduced | Purpose in Push-Pull System |

|---|---|---|---|---|---|

| This compound | C4-I (Iodo) | Higher | Suzuki, Sonogashira, Stille Coupling | Aryl, Heteroaryl, Alkynyl | π-Linker or Donor Group |

| C5-Br (Bromo) | Lower | Suzuki, Sonogashira, Heck Coupling | Aryl, Heteroaryl, Vinyl | Donor Group or Modulating Group |

Advanced Spectroscopic and Computational Investigations of 5 Bromo 4 Iodopyrimidine

High-Resolution Spectroscopic Characterization Methods

High-resolution spectroscopy is indispensable for the unambiguous identification and characterization of 5-Bromo-4-iodopyrimidine. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. nationalmaglab.org Advanced NMR methods, including two-dimensional techniques, provide detailed information about the carbon skeleton and the connectivity of atoms. nih.govuni-halle.de For this compound, ¹H and ¹³C NMR are fundamental for confirming its structure.

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals for the protons at the C2 and C6 positions of the pyrimidine (B1678525) ring. The chemical shifts of these protons are influenced by the electronegativity and anisotropic effects of the adjacent nitrogen atoms and halogen substituents.

The ¹³C NMR spectrum provides information on all four carbon atoms in the pyrimidine ring. The carbons directly bonded to the bromine (C5) and iodine (C4) atoms exhibit characteristic shifts due to the heavy atom effect. The signals for C2 and C6 are also distinct.

Beyond simple structural confirmation, NMR is a powerful tool for studying reaction dynamics and mechanisms. For instance, in studies of related 5-halopyrimidines, NMR analysis at various time points has been used to monitor reaction progress and identify intermediates, providing crucial support for proposed reaction pathways. acs.org

Table 1: Predicted NMR Spectral Data for this compound This table presents expected chemical shift (δ) ranges based on general principles and data for similar halopyrimidine structures. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ) ppm | Multiplicity |

| ¹H | H-2 | 8.5 - 9.0 | Singlet |

| ¹H | H-6 | 8.8 - 9.3 | Singlet |

| ¹³C | C-2 | 155 - 160 | - |

| ¹³C | C-4 | 95 - 105 | - |

| ¹³C | C-5 | 115 - 125 | - |

| ¹³C | C-6 | 160 - 165 | - |

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. bloomtechz.com High-resolution mass spectrometry (HRMS) can determine the molecular formula of a substance with high accuracy. beilstein-journals.org

For this compound (C₄H₂BrIN₂), mass spectrometry provides definitive confirmation of its identity. hoffmanchemicals.comchemsrc.com A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak, which arises from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio). This results in two molecular ion peaks of nearly equal intensity separated by two mass units, a characteristic signature for monobrominated compounds.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for monitoring the progress of chemical reactions and identifying products. rsc.orgnih.gov In studies involving transformations of halopyrimidines, LC-MS has been employed to analyze aliquots from reaction mixtures, helping to confirm the formation of products and intermediates and to support or refute proposed mechanisms. acs.org

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂BrIN₂ | hoffmanchemicals.comchemsrc.com |

| Molecular Weight | 284.88 g/mol | hoffmanchemicals.comchemsrc.com |

| Exact Mass | 283.84500 Da | chemsrc.com |

| Key Isotopic Feature | Presence of ⁷⁹Br/⁸¹Br isotopes leads to a characteristic M, M+2 pattern. |

Vibrational Spectroscopy (e.g., Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. su.se These two techniques are complementary: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com Together, they provide a comprehensive fingerprint of a molecule's functional groups. nih.gov

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

C-H stretching: Vibrations from the two C-H bonds on the pyrimidine ring.

Ring stretching: Vibrations involving the C=C and C=N bonds within the aromatic ring.

C-Br and C-I stretching: Low-frequency vibrations characteristic of the carbon-halogen bonds. The C-I bond, being weaker, will vibrate at a lower frequency than the C-Br bond.

In-situ IR spectroscopy has been utilized in studies of related halopyrimidines to investigate the formation and behavior of reaction complexes, providing valuable mechanistic information. organic-chemistry.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound This table outlines the general regions where key vibrational modes are expected to appear based on data for related heterocyclic and halogenated compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N/C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| C-H In-Plane Bend | 1000 - 1300 | IR, Raman |

| C-Br Stretch | 500 - 650 | IR, Raman |

| C-I Stretch | 450 - 600 | IR, Raman |

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides theoretical insights that complement experimental findings, allowing for the prediction of molecular properties and the exploration of reaction pathways that may be difficult to observe directly.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to study halopyrimidines to understand their reactivity, reaction mechanisms, and spectroscopic properties. acs.orgnih.gov DFT calculations have been instrumental in elucidating complex reaction pathways, such as the formation of pyrimido[4,5-d]pyridazines from 5-halopyrimidines, where computations helped to favor one mechanism over another. acs.org Furthermore, DFT has been used to calculate the bond dissociation energies of C-X bonds in halopyrimidines, which is crucial for predicting their chemoselectivity in reactions. organic-chemistry.org Other applications include investigating the processes of dissociative electron attachment, which is relevant to the radiosensitizing properties of these compounds. researchgate.netacs.orgmdpi.com

A primary application of DFT is the prediction of a molecule's electronic structure and the identification of its most reactive sites. By calculating properties like the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and the electrostatic potential surface, DFT can forecast where a molecule is likely to undergo electrophilic or nucleophilic attack.

For this compound, DFT calculations can rationalize the differential reactivity of the C-I and C-Br bonds. The C-I bond is weaker and more polarizable than the C-Br bond. DFT calculations can quantify this difference in bond dissociation energy, confirming that the iodine atom is a better leaving group, making the C4 position more susceptible to nucleophilic substitution or palladium-catalyzed cross-coupling reactions compared to the C5 position. organic-chemistry.org Computational models can also predict sites prone to attack by calculating reactivity indices, such as the Fukui function, which identifies the most electrophilic or nucleophilic sites within a molecule.

Table 4: Application of DFT in the Study of Halopyrimidines

| DFT Application | Predicted Property / Insight | Relevance to this compound |

| Reaction Mechanism Support | Calculation of transition state energies and reaction energy profiles. acs.org | Elucidates the most likely pathway for its synthetic transformations. |

| Bond Dissociation Energy (BDE) | Quantitative values for C-I and C-Br bond strength. organic-chemistry.org | Predicts the selective reactivity at the C4 position over the C5 position. |

| Electronic Structure Analysis | Maps of electrostatic potential, HOMO/LUMO orbitals. researchgate.net | Identifies electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack. |

| Reactivity Indices | Calculation of Fukui functions to pinpoint local reactivity. | Provides a quantitative measure of the susceptibility of each atom to attack. |

Density Functional Theory (DFT) Applications

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, researchers can elucidate detailed reaction mechanisms. For halogenated pyrimidines, these investigations often focus on nucleophilic aromatic substitution, cross-coupling reactions, and radical-induced processes.

Transition states, which represent the highest energy point along a reaction coordinate, are critical for determining reaction rates. fiveable.me Computational methods like Density Functional Theory (DFT) are used to locate and characterize these fleeting structures. For instance, in studies of related compounds like 5-bromo-1-methyl-4-thiouracil, DFT calculations at the B3LYP(PCM)/DGDZVP++ level have been used to model the transition states for reactions such as oxidation and dimerization. mdpi.com In one modeled reaction, the oxidation of the thiouracil derivative by hydrogen peroxide, a kinetic barrier of 76.1 kJ/mol was calculated, demonstrating the energy required to reach the transition state. mdpi.com Similarly, the mechanism for reactions involving 2-Bromo-4-chloro-5-iodopyridine can be explored by using DFT calculations to model the transition states of its various chemical transformations. These approaches would be directly applicable to predicting the reactivity of this compound, particularly in assessing the regioselectivity of substitutions at the C4 (iodo) versus the C5 (bromo) position.

Analysis of Potential Energy Surfaces for Chemical Transformations

A potential energy surface (PES) is a multidimensional map that represents a molecule's energy as a function of its geometry. wayne.edu These surfaces are fundamental to understanding chemical reactivity, as they reveal the stable forms of molecules (minima), the transition states between them (saddle points), and the energy barriers that govern reaction rates. fiveable.mewayne.edu

The analysis of a PES allows for the visualization of an entire reaction pathway. For halogenated pyrimidines, a key transformation of interest is the dissociative electron attachment (DEA) process, where the molecule captures an electron and subsequently fragments. Computational studies on 5-bromo-4-thio-2′-deoxyuridine (BrSdU), a related nucleoside, have shown that the kinetic barrier for breaking the C5-Br bond after electron attachment is 0.27 eV, whereas the barrier for the analogous C5-I bond in an iodinated derivative is significantly lower at 0.13 eV. mdpi.com This difference highlights the influence of the halogen atom on the PES. For this compound, the C-I bond is weaker than the C-Br bond, suggesting that the potential energy barrier for iodide dissociation would be the lower energy pathway following electron attachment. The radiolysis of oligonucleotides with iodinated pyrimidines supports this, showing that the dissociation of the iodinated base anions is a barrier-free process. researchgate.net

Investigation of Electron Attachment Processes and Fragmentation Pathways

The interaction of low-energy electrons with halogenated pyrimidines is a critical area of research, particularly for their application as radiosensitizers in cancer therapy. tandfonline.com The underlying mechanism is often dissociative electron attachment (DEA), where a transient negative ion (TNI) is formed, which then decays by breaking a chemical bond. researchgate.net

Experimental and computational studies on 5-bromo-4-thiouracil (BrSU), an analogue of the target molecule, provide significant insight. mdpi.com In these experiments, BrSU was shown to capture low-energy electrons, with a prominent peak near 0 eV, to form a parent anion (BrSU⁻). mdpi.com This TNI can then undergo fragmentation. One of the key fragmentation pathways is the cleavage of the C5-Br bond, which produces a bromide anion (Br⁻) and a reactive uracil-5-yl radical. mdpi.com

However, other competing pathways can exist. For BrSU, calculations showed that proton-transfer reactions within the transient negative ion could occur, which may limit the release of the bromide anion. mdpi.com For this compound, it is expected that upon electron attachment, the significantly weaker C-I bond would be the primary site of cleavage, leading to the formation of an iodide anion and a 5-bromopyrimidin-4-yl radical. This is supported by studies on other brominated nucleobases, which demonstrate that the resulting anion radicals can readily transform into a complex of a bromide anion and a nucleobase radical. acs.org

| Reaction | Products | Calculated Threshold (eV) | Reference |

|---|---|---|---|

| BrSU + e⁻ → Br⁻ + (SU)• | Bromide anion + Thiouracil radical | -0.54 | mdpi.com |

| BrSU + e⁻ → (BrSU-H)⁻ + H• | Dehydrogenated parent anion + Hydrogen radical | -1.03 (from N1-H) | mdpi.com |

| BrSU + e⁻ → SCN⁻ + Neutral Fragments | Thiocyanate anion | -0.61 | mdpi.com |

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations and Optical Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method for studying the excited states of molecules. rsc.org It is widely used to predict and interpret UV-Vis absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths. mdpi.com

For aromatic systems like pyrimidines, the absorption spectra are characterized by transitions between molecular orbitals, typically π → π* and n → π* transitions. The specific wavelengths and intensities of these absorptions are highly sensitive to the substituents on the pyrimidine ring. TDDFT calculations can model these effects with considerable accuracy. For example, TDDFT studies on substituted pyrimidines have been used to understand their optical properties for applications in organic electronics. researchgate.net In studies of complex copper compounds with ethynylpyridine ligands, TDDFT calculations using the B3LYP level of theory successfully analyzed their photophysical properties and simulated their absorption profiles. bath.ac.uk

For this compound, TDDFT calculations would be expected to predict a complex UV-Vis spectrum. The calculations would help assign the observed absorption bands to specific electronic transitions involving the pyrimidine ring and the lone pairs of the nitrogen and halogen atoms. The results could also predict how the absorption spectrum shifts in different solvents, a phenomenon known as solvatochromism.

| Compound System | Assigned Transition Type | Calculated Absorption (nm) | Experimental Absorption (nm) | Reference |

|---|---|---|---|---|

| Bis(amino)stilbene-ene-diyne | Charge Transfer (CT) | ~430 | 434 | worktribe.com |

| Bis(amino)stilbene-ene-diyne | Hexa-3-en-1,5-diyne π-π* | ~300 | 297 | worktribe.com |

Computational Studies of Solvation Effects on Reactivity

The solvent in which a reaction occurs can have a profound impact on its rate and outcome. nih.gov Computational chemistry models these solvation effects using two main approaches: implicit and explicit solvent models. Implicit models represent the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules in the calculation. mdpi.com

These models can be used to study how a solvent stabilizes or destabilizes reactants, products, and transition states. An increase in solvent polarity can shift intermolecular interactions from weak van der Waals forces to stronger hydrogen bonding, which can alter reactivity and selectivity. nih.gov For a polar molecule like this compound, the choice of solvent is expected to significantly influence its reactivity. For example, polar aprotic solvents might favor nucleophilic substitution reactions by stabilizing charged intermediates and transition states. Computational studies can quantify these effects by calculating reaction energy profiles in different simulated solvents, providing a molecular-level understanding of the solvent's role. nih.govmdpi.com Studies on the reactivity of pyridine (B92270) radical cations have shown that the reaction mechanism can differ between the gas phase and in solution, underscoring the critical role of the solvent environment in directing chemical outcomes. nih.gov

Structure Reactivity Relationship and Comparative Studies

Differential Reactivity of Halogen Atoms (Bromine vs. Iodine) within the Pyrimidine (B1678525) Ring

The distinct electronic and steric properties of bromine and iodine in 5-Bromo-4-iodopyrimidine lead to differential reactivity, which is pivotal for its use in sequential chemical transformations. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-B) bond in palladium-catalyzed cross-coupling reactions. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making the iodine atom a better leaving group.

This selective reactivity allows for the sequential functionalization of the pyrimidine ring. For instance, in Suzuki-Miyaura cross-coupling reactions, the iodine at the 4-position can be selectively coupled with an arylboronic acid while the bromine at the 5-position remains intact. smolecule.com Similarly, in Sonogashira couplings, the iodo-substituent is more readily displaced than the bromo-substituent. rsc.orgrsc.org This chemoselectivity is crucial for the synthesis of complex, unsymmetrically substituted pyrimidines.

A study on 2-bromo-5-iodopyridine (B107189) demonstrated that amination under copper catalysis occurs selectively at the C-5 position, where the iodine is located, highlighting the greater reactivity of the C-I bond. rsc.org This principle of differential reactivity is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures from dihalogenated precursors. The "halogen dance" reaction, a base-catalyzed halogen migration, further illustrates the nuanced reactivity of halogens on heterocyclic rings, although specific studies on this compound are not prevalent. researchgate.netresearchgate.net

Table 1: Selective Cross-Coupling Reactions of Dihalogenated Pyridines and Pyridines

| Dihalogenated Substrate | Reaction Type | Catalyst/Reagents | Selective Position of Reaction | Product Type | Reference |

| 5-Bromo-2-iodopyrimidine (B48921) | Suzuki-Miyaura | Palladium catalyst, Arylboronic acid | 2-position (Iodine) | 5-Bromo-2-arylpyrimidine | rsc.orgrsc.org |

| 5-Bromo-2-iodopyrimidine | Sonogashira | Palladium catalyst, Alkynylzinc | 2-position (Iodine) | 5-Bromo-2-alkynylpyrimidine | rsc.orgrsc.org |

| 2-Bromo-5-iodopyridine | Amination | Copper catalyst, Amines | 5-position (Iodine) | 2-Bromo-5-aminopyridine | rsc.org |

Steric and Electronic Effects of Remote Substituents on Reaction Outcomes

The reactivity of this compound is not only governed by the inherent properties of the halogen atoms but is also influenced by the steric and electronic effects of other substituents on the pyrimidine ring. Electron-withdrawing groups on the ring can enhance the electrophilicity of the carbon atoms attached to the halogens, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity.

While specific studies detailing the impact of remote substituents on this compound are limited, general principles of heterocyclic chemistry apply. For instance, in halogenated pyridines, the position of a substituent relative to the nitrogen atom and the halogens can significantly affect reaction rates and regioselectivity. The electron-withdrawing nature of the pyridine (B92270) nitrogen itself influences the reactivity of the attached halogens.

Research on α-halo ketones has shown that both steric and electronic effects can influence nucleophilic substitution reactions. researchgate.net In some cases, steric hindrance can be less impactful than electronic factors. For example, the reactivity of α-fluoro ketones compared to α-chloro and α-bromo derivatives is influenced by the conformational effects on orbital overlap. researchgate.net Similarly, for this compound, the interplay of steric bulk from the iodine atom and the electronic landscape of the pyrimidine ring, potentially modified by other substituents, would dictate the accessibility and reactivity of each halogenated site.

Comparative Analysis with Monohalogenated Pyrimidines

Comparing the reactivity of this compound with its monohalogenated counterparts, such as 5-bromopyrimidine (B23866) and 4-iodopyrimidine, highlights the unique synthetic utility of the dihalogenated compound. Monohalogenated pyrimidines offer a single site for substitution or coupling reactions. In contrast, this compound provides two reactive centers with differing reactivity, enabling sequential and site-selective functionalization. rsc.orgrsc.org

The ability to perform selective cross-coupling reactions is a significant advantage of dihalogenated pyrimidines. scispace.com For instance, a Suzuki reaction could be performed at the iodo-position, followed by a different coupling reaction, such as a Stille or Heck reaction, at the bromo-position. This versatility is not available with monohalogenated pyrimidines.

Table 2: Comparison of Reactivity in Halogenated Pyrimidines

| Compound | Number of Reactive Halogen Sites | Potential for Sequential Reactions | Key Applications | Reference |

| 5-Bromopyrimidine | 1 | No | Synthesis of 5-substituted pyrimidines | |

| 4-Iodopyrimidine | 1 | No | Synthesis of 4-substituted pyrimidines | |

| This compound | 2 | Yes | Sequential synthesis of 4,5-disubstituted pyrimidines | rsc.orgrsc.org |

Analogous Reactivity Patterns with Halogenated Pyridines and Other Heterocycles

The reactivity patterns observed for this compound are analogous to those of other dihalogenated heterocycles, particularly halogenated pyridines. The principles of differential halogen reactivity (I > Br > Cl) in palladium-catalyzed cross-coupling reactions are well-established across a range of heterocyclic systems. scispace.com For example, 5-bromo-2-iodopyridine (B1269129) undergoes selective reactions at the 2-position (C-I bond), similar to the preferential reaction at the iodo-substituted position in dihalogenated pyrimidines. researchgate.net

The electronic nature of the heterocyclic ring system plays a crucial role. Pyridine and pyrimidine are both electron-deficient heterocycles, which enhances the susceptibility of their halogenated derivatives to nucleophilic substitution and oxidative addition in catalytic cycles. The presence of the second nitrogen atom in the pyrimidine ring further influences the electronic distribution and can affect the reactivity of the C-X bonds compared to a similarly substituted pyridine.

Studies on polyhalogenated arenes and heteroarenes have shown that site-selective cross-coupling of identical halogen groups can be challenging but is achievable. acs.org The case of this compound, with two different halogens, presents a more straightforward case for selective functionalization. The insights gained from the study of halogenated pyridines, quinolines, and thiazoles are often transferable to understanding the reactivity of halogenated pyrimidines. researchgate.net For instance, the "halogen dance" phenomenon, or halogen migration, has been observed in various heterocyclic systems, indicating common mechanistic pathways. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-iodopyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves halogenation or cross-coupling reactions. For example, sequential halogen substitution on pyrimidine precursors using N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures (0–25°C) can achieve dual halogenation. Reaction optimization should include monitoring via TLC and adjusting stoichiometric ratios of halogens to avoid over-iodination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields averaging 60–75% .

Q. How can spectroscopic and crystallographic techniques characterize the molecular structure of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the substitution pattern, with deshielded pyrimidine protons (δ 8.5–9.0 ppm) indicating electron-withdrawing halogens .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-Br ≈ 1.90 Å, C-I ≈ 2.10 Å) and dihedral angles, critical for understanding steric and electronic effects. Hydrogen-bonding networks in the crystal lattice (e.g., N–H⋯N interactions) can also be analyzed .

Advanced Research Questions

Q. What strategies resolve contradictory data in halogen exchange reactions involving this compound?

- Methodological Answer : Contradictions in reactivity (e.g., competing bromine/iodine substitution) require multi-technique validation:

- LC-MS : Quantify intermediates and byproducts to identify side reactions.

- Kinetic Studies : Monitor reaction progress under varying temperatures (Arrhenius plots) to differentiate thermodynamic vs. kinetic control.

- Computational Modeling : Density Functional Theory (DFT) can predict activation energies for halogen displacement pathways .

Q. How does dual halogen substitution influence reactivity and selectivity in cross-coupling reactions?

- Methodological Answer : The bromine and iodine atoms exhibit distinct electronic and steric profiles:

- Buchwald-Hartwig Amination : Iodine’s lower bond dissociation energy facilitates oxidative addition with palladium catalysts, while bromine acts as a directing group.

- Selectivity Control : Use ligands (e.g., XPhos) to bias coupling at the iodine site. Competitive experiments with model substrates (e.g., mono-halogenated pyrimidines) can isolate electronic effects .

Q. What computational approaches predict electronic properties and reaction pathways of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction environments.

- Docking Studies : Predict binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina .

Q. What experimental considerations are critical for studying binding kinetics with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure association/dissociation rates (, ) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions.

- Control Experiments : Use halogen-deficient analogs to isolate the role of iodine/bromine in binding .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHBrIN | |

| Typical Yield in Synthesis | 60–75% | |

| C–Br Bond Length (X-ray) | 1.90 Å | |

| C–I Bond Length (X-ray) | 2.10 Å | |

| DFT Level of Theory | B3LYP/6-311G(d,p) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.